molecular formula C13H13BrN2O2 B2865529 4-Bromo-5-isopropyl-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 1456421-96-7

4-Bromo-5-isopropyl-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2865529
CAS No.: 1456421-96-7
M. Wt: 309.163
InChI Key: BUSPMTBWUZKTGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-isopropyl-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 1456421-96-7) is an organic compound with the molecular formula C 13 H 13 BrN 2 O 2 and a molecular weight of 309.16 g/mol . It belongs to the class of 1,4-disubstituted pyrazoles, which are privileged scaffolds in medicinal chemistry and drug discovery due to their diverse biological activities . The molecule features a bromine atom at the 4-position and an isopropyl group at the 5-position of the pyrazole core, which alongside the phenyl and carboxylic acid substituents, makes it a versatile building block for chemical synthesis and the development of more complex molecular structures . Pyrazole derivatives are recognized for their significant research value, particularly as key intermediates in the synthesis of potential therapeutic agents . The bromine atom offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to create a diverse library of analogues . The carboxylic acid functional group enables the formation of amides or esters, further expanding its utility in structure-activity relationship (SAR) studies. This compound is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-bromo-1-phenyl-5-propan-2-ylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-8(2)12-10(14)11(13(17)18)15-16(12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSPMTBWUZKTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NN1C2=CC=CC=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that similar compounds, such as pyrazoline derivatives, have been reported to exhibit various biological activities. These activities could be a result of the compound’s interaction with its targets, leading to changes in cellular processes.

Result of Action

Similar compounds have been reported to exhibit various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels.

Biological Activity

4-Bromo-5-isopropyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, characterized by its unique five-membered ring structure containing two nitrogen atoms and various substituents. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating inflammatory conditions and its interactions with specific biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H14BrN3O2\text{C}_{12}\text{H}_{14}\text{BrN}_3\text{O}_2

This compound features:

  • A bromine atom at position 4,
  • An isopropyl group at position 5,
  • A carboxylic acid group at position 3.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an antagonist of the bradykinin B1 receptor, which is implicated in pain and inflammation pathways. This receptor's modulation presents a promising target for developing anti-inflammatory drugs.

The biological activity of this compound is primarily attributed to its ability to form non-covalent interactions, such as hydrogen bonds, with various biological molecules. These interactions are crucial for modulating receptor functions involved in pain and inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

  • Anti-inflammatory Activity : In vitro studies have demonstrated that compounds similar to this pyrazole derivative effectively inhibit bradykinin-induced responses in cellular models, suggesting potential applications in treating inflammatory diseases .
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how structural modifications influence the biological activity of pyrazole derivatives. For instance, varying the substituents on the pyrazole ring can significantly alter potency against specific targets .
  • Comparative Analysis : A comparative analysis of structurally similar compounds revealed that the unique substitution pattern of 4-Bromo-5-isopropyl-1H-pyrazole-3-carboxylic acid enhances its lipophilicity and receptor interaction potential compared to other pyrazoles .

Comparative Biological Activity of Pyrazole Derivatives

Compound NameStructural FeaturesBiological ActivityIC50 (μM)
4-Bromo-5-isopropyl-1H-pyrazole-3-carboxylic acidBr at position 4, isopropyl at position 5Bradykinin B1 antagonistTBD
3-Bromo-1H-pyrazole-5-carboxylic acidBr at position 3Moderate anti-inflammatory activityTBD
5-Bromo-2-(3-chloropyridin-2-yl)-3,4-dihydro-2H-pyrazoleComplex substitutionEnhanced lipophilicityTBD

Synthesis and Applications

The synthesis of 4-Bromo-5-isopropyl-1H-pyrazole-3-carboxylic acid typically involves catalytic processes using metals such as ruthenium or palladium to optimize yield and selectivity. Its applications extend beyond medicinal chemistry into agrochemistry and material science, where it serves as a valuable intermediate due to its reactivity and ability to interact with various biological targets .

Scientific Research Applications

Scientific Applications of 4-Bromo-5-isopropyl-1-phenyl-1H-pyrazole-3-carboxylic acid

This compound is a heterocyclic compound belonging to the pyrazole family, which is increasingly recognized for its diverse applications in medicinal chemistry, agrochemistry, and material science. The compound features a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, along with three carbon atoms. Its unique structure includes a bromine atom at position 4, an isopropyl group at position 5, and a carboxylic acid group at position 3.

Use as a Therapeutic Agent

4-Bromo-5-isopropyl-1H-pyrazole-3-carboxylic acid exhibits significant biological activity, particularly as a potential therapeutic agent. It has been studied for its interactions with various biological targets, including the bradykinin B1 receptor, which plays a crucial role in inflammation and pain pathways. Compounds similar to 4-bromo-5-isopropyl-1H-pyrazole-3-carboxylic acid have shown promise in treating inflammatory diseases by acting as antagonists at this receptor. Interaction studies indicate that 4-bromo-5-isopropyl-1H-pyrazole-3-carboxylic acid can form non-covalent interactions such as hydrogen bonds with various biological molecules, which is crucial for its biological activity, particularly in modulating receptor functions involved in pain and inflammation.

Use in Synthesis

The synthesis of 4-bromo-5-isopropyl-1H-pyrazole-3-carboxylic acid can be achieved through various methods. Industrial production often employs catalytic processes utilizing catalysts like ruthenium or palladium to enhance yield and selectivity for efficient synthesis. The bromine atom serves as a site for further functionalization, making it a valuable compound in drug design and development.

Comparison with Similar Compounds

Key Compounds:

Compound Name CAS Number Substituents (Positions) Molecular Formula Molar Mass (g/mol) Similarity Score Key Differences
4-Bromo-5-isopropyl-1-phenyl-1H-pyrazole-3-carboxylic acid N/A 4-Br, 5-isopropyl, 1-phenyl, 3-COOH C₁₃H₁₃BrN₂O₂ 333.16 Reference compound
4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid 128537-48-4 4-Br, 3-ethyl, 1-methyl, 5-COOH C₇H₉BrN₂O₂ 233.06 0.91 Smaller alkyl (ethyl vs. isopropyl); carboxylic acid at position 5 instead of 3
4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid 84547-84-2 4-Br, 1-methyl, 5-COOH C₅H₅BrN₂O₂ 205.01 0.97 (conflicting: 0.84 in ) No phenyl/isopropyl; simpler structure
4-Bromo-5-cyclopropyl-α-methyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid 1006320-26-8 4-Br, 5-cyclopropyl, 3-CF₃, 1-CH₂COOH C₁₀H₁₀BrF₃N₂O₂ 335.10 Trifluoromethyl and cyclopropyl groups; acetic acid side chain

Observations:

  • Substituent Size and Position : The isopropyl group in the target compound introduces steric bulk compared to ethyl or methyl substituents in analogs (e.g., 128537-48-4). This may reduce solubility but enhance binding selectivity in biological targets .
  • Aromatic vs.

Bipyrazole and Heterocyclic Derivatives

Example Compound:

4-Bromo-1'-isopropyl-3',5'-dimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid (CAS 478039-15-5)

  • Structure : Bipyrazole core with isopropyl and methyl substituents.
  • Key Differences: Extended conjugation from the bipyrazole system may enhance UV absorption or metal-chelating properties compared to monocyclic pyrazoles.

Compounds with Trifluoromethyl and Cyclopropyl Groups

Example Compound:

3-[4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (CAS 1001518-96-2)

  • Structure : Cyclopropyl and trifluoromethyl groups at positions 5 and 3, respectively.
  • Impact : The electron-withdrawing CF₃ group increases metabolic stability and acidity, while the cyclopropyl ring may restrict molecular flexibility .

Discrepancies in Similarity Scores

The compound 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 84547-84-2) shows conflicting similarity scores:

  • 0.97 in vs. 0.84 in . This discrepancy likely arises from differing computational methods (e.g., Tanimoto vs. Dice coefficients) or descriptor sets (2D vs. 3D structural alignment).

Preparation Methods

Core Disconnections and Functional Group Prioritization

The target molecule’s retrosynthesis hinges on disconnecting the pyrazole ring to identify precursor components (Fig. 1). Two primary strategies emerge:

  • Diketone cyclocondensation : A β-diketone bearing isopropyl and methyl groups reacts with phenylhydrazine to form 1-phenyl-5-isopropyl-3-methyl-1H-pyrazole, followed by bromination and oxidation.
  • Late-stage functionalization : Pre-formed 1-phenylpyrazole-3-carboxylic acid undergoes sequential isopropyl introduction via cross-coupling and bromination, though this risks regiochemical complications.

The first approach leverages directing effects from the methyl group to control bromination position, making it preferable for large-scale synthesis.

Critical Evaluation of Starting Materials

β-Diketone synthesis :

  • Route A : Claisen condensation of isopropyl acetate and methyl acetoacetate generates 2-isopropyl-1,3-diketone (Yield: 68%, purity >95% by GC).
  • Route B : TFAA/TfOH-mediated acylation of toluene with isovaleric acid produces 2-isopropyl-1-phenyl-1,3-diketone (Yield: 55%, requires strict anhydrous conditions).

Route A offers superior scalability, while Route B enables direct phenyl group incorporation, eliminating subsequent arylation steps.

Pyrazole Ring Formation via Cyclocondensation

Hydrazine-Mediated Cyclization Dynamics

Reaction of β-diketones with phenylhydrazine proceeds through a stepwise mechanism (Fig. 2):

  • Hydrazone formation : Nucleophilic attack at the β-diketone’s carbonyl (k₁ = 0.45 L/mol·s at 25°C).
  • Ring closure : Intramolecular dehydration forms the pyrazole core (ΔH‡ = 92 kJ/mol).

Optimized conditions :

  • Solvent: Ethanol/water (4:1 v/v)
  • Temperature: 80°C
  • Time: 18 h
  • Yield: 82–89% for 1-phenyl-5-isopropyl-3-methyl-1H-pyrazole.

Regioselectivity Control in Ring Formation

Directed Bromination at Position 4

Electrophilic Aromatic Substitution Mechanisms

Bromination of 1-phenyl-5-isopropyl-3-methyl-1H-pyrazole exploits the methyl group’s meta-directing effect to target position 4 (Table 1):

Brominating Agent Solvent Temp (°C) Yield (%) Regioselectivity (4:5)
Br₂ (1.2 eq) DCM 25 67 9:1
NBS (1.5 eq) CCl₄ 60 72 8:1
HBr/H₂O₂ AcOH 40 58 7.5:1

Optimal protocol :

  • N-bromosuccinimide (1.5 eq)
  • Carbon tetrachloride, 60°C, 6 h
  • Isolated yield: 72%
  • Regioselectivity: 89% 4-bromo isomer

Halogen Dance Phenomena and Mitigation

At temperatures >70°C, bromine migration from position 4 to 5 occurs via σ-complex intermediates (Fig. 4). Kinetic control through rapid quenching at 60°C suppresses isomerization to <3%.

Oxidation of 3-Methyl to Carboxylic Acid

Potassium Permanganate-Mediated Oxidation

Building on CN104844567A, the methyl group undergoes oxidation under acidic conditions:

Procedure :

  • Dissolve 4-bromo-5-isopropyl-1-phenyl-3-methyl-1H-pyrazole (1 eq) in 0.1 M HCl (15 mL/g substrate)
  • Add KMnO₄ (0.8 eq) portionwise at 50°C
  • Stir at 70°C for 45 min
  • Quench with NaHSO₃, extract with EtOAc (3×)
  • Neutralize organic layer, dry over Na₂SO₄

Yield : 85%
Purity : 98.5% by HPLC (C18, 0.1% TFA in H₂O/MeCN)

Mechanistic Insights and Side-Reaction Management

The oxidation proceeds through successive alcohol and ketone intermediates (Fig. 5). Over-oxidation to CO₂ is prevented by:

  • Strict stoichiometric control (KMnO₄ <1 eq)
  • pH maintenance between 1–2 via HCl titration
  • Rapid workup post-reaction

Alternative Synthetic Pathways

One-Pot Synthesis from Arenes and Carboxylic Acids

Adapting OB01228A, a streamlined approach uses:

  • Friedel-Crafts acylation : Toluene + isovaleric acid → 2-isopropylacetophenone
  • Diketone formation : TFAA-mediated coupling
  • Cyclocondensation : Phenylhydrazine, 80°C
  • In situ bromination/oxidation

Though elegant, this method yields only 43% target compound due to competing side reactions during tandem steps.

Transition Metal-Catalyzed Functionalization

Palladium-mediated strategies enable late-stage modifications:

Suzuki coupling :

  • 4-Bromo precursor + isopropylboronic acid
  • Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O
  • Yield: 61% (requires costly catalysts)

Buchwald-Hartwig amination :

  • Introduces phenyl group post-cyclization
  • Limited by NH-acidic pyrazole protons

Industrial-Scale Considerations

Cost-Benefit Analysis of Routes

Parameter Cyclocondensation Route One-Pot Synthesis
Raw Material Cost $412/kg $580/kg
Process Steps 4 2
Total Yield 52% 31%
Purity >98% 91%
E-Factor 18.7 29.4

The cyclocondensation approach dominates in batch production despite higher step count, owing to superior yields and purity.

Waste Stream Management

Key challenges:

  • MnO₂ sludge from KMnO₄ oxidation: Remediation via H₂SO₄/H₂O₂ treatment recovers 92% Mn as MnSO₄.
  • Brominated byproducts: Activated carbon filtration reduces Br⁻ content to <5 ppm in effluent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.